molecular formula C11H8N2 B15071780 1-Methylisoquinoline-5-carbonitrile

1-Methylisoquinoline-5-carbonitrile

Cat. No.: B15071780
M. Wt: 168.19 g/mol
InChI Key: KEYKGPAVKRCRRV-UHFFFAOYSA-N
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Description

1-Methylisoquinoline-5-carbonitrile is a valuable chemical reagent designed for research and further manufacturing applications. As a nitrile-substituted isoquinoline derivative, it serves as a versatile precursor and key synthetic intermediate in various chemical syntheses . Isoquinoline carbonitriles are privileged structures in medicinal chemistry, often utilized in the design and synthesis of novel bioactive molecules and potential pharmacologically active compounds . The electron-withdrawing nitrile group and the nitrogen-containing heterocyclic core make this compound a useful scaffold for constructing more complex molecular architectures through various metal-catalyzed cross-coupling reactions and cyclization strategies . Researchers employ this family of compounds in the development of new materials and as ligands or intermediates in catalytic systems . This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-10-4-2-3-9(7-12)11(10)5-6-13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKGPAVKRCRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C(C=CC=C12)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methylisoquinoline 5 Carbonitrile and Its Derivatives

Classical Isoquinoline (B145761) Synthesis Approaches and Adaptations

The traditional methods for constructing the isoquinoline core have been refined over more than a century and remain fundamental to organic synthesis. nih.govnumberanalytics.com These reactions, often named after their discoverers, provide reliable routes to a wide array of isoquinoline derivatives.

Bischler-Napieralski Reaction and Derivatives

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. jk-sci.comnrochemistry.comwikipedia.org This reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comwikipedia.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. jk-sci.comnrochemistry.com

The reaction mechanism is understood to proceed via an intramolecular electrophilic aromatic substitution. jk-sci.comslideshare.net The efficiency of the cyclization is enhanced by the presence of electron-donating groups on the aromatic ring. jk-sci.comnrochemistry.com For substrates that lack these activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.com A key intermediate in this reaction is believed to be a nitrilium ion. wikipedia.orgorganic-chemistry.org

A significant side reaction can be the retro-Ritter reaction, which leads to the formation of styrenes. jk-sci.comorganic-chemistry.org This can be minimized by using nitriles as solvents or by employing reagents like oxalyl chloride to generate N-acyliminium intermediates. jk-sci.com Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of substituted isoquinoline libraries. organic-chemistry.org

In a specific example of a related synthesis, a POCl₃-promoted Bischler-Napieralski cyclization of an appropriate amide afforded a 1-methylisoquinoline (B155361) derivative in 85% yield. researchgate.net

Table 1: Key Aspects of the Bischler-Napieralski Reaction

Feature Description
Reaction Type Intramolecular electrophilic aromatic substitution
Reactants β-Arylethylamides or β-arylethylcarbamates
Reagents Dehydrating agents (e.g., POCl₃, P₂O₅)
Products 3,4-Dihydroisoquinolines (can be oxidized to isoquinolines)
Key Intermediates Nitrilium ions

| Favorable Conditions | Electron-donating groups on the aromatic ring |

Pictet-Spengler Reaction and Derivatives

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com The reaction is typically catalyzed by an acid, which can be a protic acid like hydrochloric acid or a Lewis acid. wikipedia.orgjk-sci.comyoutube.com The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

The nature of the aromatic ring influences the reaction conditions; electron-rich aromatic rings such as indole (B1671886) or pyrrole (B145914) lead to high yields under mild conditions, whereas less nucleophilic rings like a phenyl group often require higher temperatures and stronger acids. wikipedia.org The Pictet-Spengler reaction is a special case of the Mannich reaction. wikipedia.org The initial product, a 1,2,3,4-tetrahydroisoquinoline, can be dehydrogenated to yield the fully aromatic isoquinoline. arsdcollege.ac.in

This reaction has been widely used in the synthesis of alkaloids and has been adapted for solid-phase combinatorial chemistry. wikipedia.orgmdpi.com Enzyme-catalyzed Pictet-Spengler reactions, particularly with norcoclaurine synthase (NCS), have been developed for the synthesis of chiral 1,1'-disubstituted tetrahydroisoquinolines. acs.orgnih.gov

Table 2: Overview of the Pictet-Spengler Reaction

Feature Description
Reaction Type Condensation followed by ring closure (special case of Mannich reaction)
Reactants β-Arylethylamine and an aldehyde or ketone
Catalyst Protic or Lewis acid
Product Tetrahydroisoquinoline
Driving Force Formation of an electrophilic iminium ion

| Key Application | Synthesis of isoquinoline and indole alkaloids |

Pomeranz-Fritsch Reaction and Derivatives

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. thermofisher.comwikipedia.orgthermofisher.com These acetals are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. numberanalytics.comwikipedia.org The cyclization is typically promoted by a strong acid like sulfuric acid. thermofisher.comwikipedia.org

The reaction proceeds in two main stages: the initial condensation to form the Schiff base (benzalaminoacetal), followed by the acid-catalyzed ring closure and aromatization to form the isoquinoline ring. numberanalytics.comorganicreactions.org The Pomeranz-Fritsch synthesis is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.orgresearchgate.net

Modifications to the original procedure have been developed to improve yields and expand the scope of the reaction. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. nih.govthermofisher.com The Bobbitt modification involves hydrogenation of the benzalaminoacetal before the acid-catalyzed cyclization to yield a tetrahydroisoquinoline. thermofisher.com

Table 3: Pomeranz-Fritsch Reaction at a Glance

Feature Description
Reaction Type Acid-catalyzed cyclization
Reactants Benzaldehyde and a 2,2-dialkoxyethylamine
Key Intermediate Benzalaminoacetal (Schiff base)
Catalyst Strong acid (e.g., sulfuric acid)
Product Isoquinoline

| Modifications | Schlittler-Müller, Bobbitt |

Advanced and Contemporary Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the isoquinoline scaffold, often with greater control over stereochemistry and atom economy.

Metal-Catalyzed C-H Activation/Annulation Cascades for Isoquinoline Synthesis

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of heterocyclic compounds, including isoquinolines, due to its high atom- and step-economy. kuleuven.be This strategy involves the metal-promoted cleavage of an otherwise inert C-H bond, followed by an annulation reaction with an unsaturated partner like an alkyne or alkene. mdpi.com

Palladium, rhodium, and ruthenium are commonly used catalysts for these transformations. mdpi.com The regioselectivity of the C-H activation is often controlled by a directing group present on the aromatic substrate. mdpi.com This directing group coordinates to the metal center, facilitating the cleavage of a specific C-H bond to form a metallacycle intermediate. mdpi.com

For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been developed to synthesize 3,4-substituted hydroisoquinolinones with good yields and excellent regioselectivity. mdpi.com Similarly, rhodium(III)-catalyzed C-H activation of benzimidates with α-chloroaldehydes provides a route to isoquinolin-3-ol derivatives without the need for external oxidants. researchgate.net Cobalt catalysts have also been employed in C-H activation/annulation cascades to access isoquinolines and isoindolinones. mdpi.com

Asymmetric Synthesis of Isoquinoline Scaffolds

The development of asymmetric methods to synthesize chiral isoquinoline alkaloids is a major focus in organic synthesis due to the significant biological activities of these compounds. acs.orgnih.gov Strategies for asymmetric synthesis generally fall into two categories: the stereochemical modification of classical methods and the introduction of new chiral elements. acs.org

In the context of classical methods like the Bischler-Napieralski reaction, asymmetry can be introduced during the reduction of the initially formed 3,4-dihydroisoquinoline (B110456) or a related isoquinolinium salt. acs.org This reduction step creates the stereogenic center at the C-1 position. acs.org

For the Pictet-Spengler reaction, chirality can be transferred from a chiral auxiliary attached to either the β-arylethylamine or the aldehyde component, leading to a diastereoselective synthesis. acs.org

More contemporary approaches involve catalytic asymmetric reductions of isoquinoline precursors. This includes the asymmetric hydrogenation of isoquinolines or isoquinolinium salts using chiral rhodium or iridium catalysts. mdpi.com Asymmetric transfer hydrogenation, employing either transition-metal catalysts or organocatalysts, is another effective strategy for the enantioselective synthesis of chiral tetrahydroisoquinolines. mdpi.com Furthermore, nickel-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with alkynes has been developed to produce axially chiral isoquinolones. nih.gov

Cycloaddition Reactions in Isoquinoline Formation

Cycloaddition reactions represent a powerful tool for the construction of the five-membered and six-membered rings found in heterocyclic systems, including the isoquinoline nucleus. mdpi.com These reactions, particularly 1,3-dipolar cycloadditions, provide an efficient route to form key precursors, such as tetrahydroisoquinolines, which can then be aromatized to the desired isoquinoline. rsc.orgnih.gov

One prominent method involves the use of isoquinolinium ylides as 1,3-dipoles. These reactive intermediates can be generated in situ from the corresponding isoquinolinium salts. rsc.org For instance, isoquinolinium ylides react with various dipolarophiles, including alkenes and alkynes, to construct complex fused heterocyclic systems. rsc.org A general scheme for this process involves the reaction of an isoquinolinium salt with a base to form the ylide, which is then trapped by a suitable dipolarophile to yield a cycloadduct. The structure of the final product can be influenced by the nature of the substituents on both the ylide and the dipolarophile. rsc.org

Another significant approach is the [3+2] cycloaddition of C,N-cyclic azomethine imines. nih.gov These stable 1,3-dipoles can react with dienophiles, such as allyl alkyl ketones, under organocatalysis to produce dinitrogen-fused heterocyclic systems containing the tetrahydroisoquinoline core. nih.gov This method is particularly noted for its ability to achieve high levels of diastereoselectivity and enantioselectivity, which is crucial when synthesizing chiral derivatives. nih.gov The reaction typically proceeds by forming a dienamine intermediate from the ketone and a chiral primary amine catalyst, which then reacts with the azomethine imine. nih.gov

Table 1: Examples of Cycloaddition Reactions in Isoquinoline Synthesis
Reaction TypeKey IntermediatesReactantsProduct TypeReference
1,3-Dipolar CycloadditionIsoquinolinium ylidesIsoquinoline, Phenacyl bromides, Cyclopent[a]acenaphthylen-8-onesFused Heterocycles rsc.org
[3+2] 1,3-Dipolar CycloadditionC,N-Cyclic Azomethine IminesAzomethine imines, Allyl alkyl ketonesTetrahydroisoquinoline Derivatives nih.gov
[2+2+2] CycloadditionDiynes and AlkynesDipropargylamine derivatives, Propargyl alcoholIsoindoline Derivatives (related to isoquinolines) researchgate.net

Specific Introduction of Carbonitrile Moiety into Isoquinoline Core

The introduction of a carbonitrile (cyano) group onto a pre-existing isoquinoline ring is a key step in forming compounds like 1-Methylisoquinoline-5-carbonitrile. This transformation, known as cyanation, can be achieved through several methods.

One direct approach involves the reaction of isoquinoline with a cyanide source in the presence of an activating agent. For example, treating isoquinoline with potassium cyanide and sulphuryl chloride can lead to the formation of cyanoisoquinolines. rsc.org This reaction proceeds through a complex mechanism involving successive electrophilic and nucleophilic attacks on the isoquinoline's hetero-ring. rsc.org The conditions and the stoichiometry of the reagents can be adjusted to influence the position and number of cyano groups introduced. Under certain conditions, this method yields 4-chloro-1-cyanoisoquinoline and 1-carbamoyl-3-cyanoisoquinoline, highlighting the challenge of regioselectivity. rsc.org The formation of 1-cyanoisoquinoline is also possible under different reaction parameters. rsc.org

While direct cyanation is feasible, the regioselectivity can be difficult to control, often leading to a mixture of products. The inherent reactivity of the isoquinoline ring directs incoming substituents to specific positions. Nucleophilic substitution, including cyanation, typically occurs on the electron-deficient pyridine (B92270) ring, particularly at the C1 position. youtube.com Electrophilic substitution, conversely, tends to occur on the benzene (B151609) ring. youtube.com Therefore, achieving cyanation specifically at the C5 position often requires more advanced strategies, such as transition-metal-catalyzed cross-coupling reactions on a pre-functionalized isoquinoline (e.g., a 5-halo-1-methylisoquinoline).

Table 2: Reagents for the Cyanation of Isoquinoline
ReagentsPrimary ProductsReaction TypeReference
Sulphuryl chloride, Potassium cyanide4-Chloro-1-cyanoisoquinoline, 1-Carbamoyl-3-cyanoisoquinolineCyanochlorination/Cyanation rsc.org
Potassium cyanide (under varied conditions)1-Cyanoisoquinoline, 3-Cyanoisoquinoline, 1,3-DicyanoisoquinolineCyanation rsc.org

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The successful synthesis of a specific isomer like this compound hinges on the precise control of selectivity at various stages of the reaction sequence. nih.gov Chemo-, regio-, and stereoselectivity are paramount considerations for synthetic chemists to ensure the desired product is formed efficiently and with high purity. rsc.org

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. In the multi-step synthesis of a complex molecule, intermediates often possess several reactive sites. For example, during the construction of the isoquinoline core or its subsequent functionalization, reaction conditions must be chosen carefully to ensure that only the intended group reacts, leaving others intact for future transformations.

Regioselectivity is crucial for placing substituents at the correct positions on the isoquinoline ring. tandfonline.com The synthesis of this compound requires placing the methyl group at C1 and the cyano group at C5. The regiochemical outcome of isoquinoline synthesis is often determined by the specific reaction used. researchgate.net For instance, in the Pictet-Spengler reaction, which forms a tetrahydroisoquinoline ring, the position of cyclization onto the aromatic ring is directed by the existing substituents on the starting phenylethylamine. researchgate.net Similarly, modern transition-metal-catalyzed C-H activation/annulation reactions offer high regioselectivity, where a directing group on the starting material guides the catalyst to a specific C-H bond for functionalization. mdpi.com A palladium-catalyzed annulation of N-methoxy benzamides with allenoic acid esters, for example, affords 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com The challenge lies in designing a synthetic route where one reaction selectively forms the 1-substituted isoquinoline, and a subsequent reaction selectively functionalizes the 5-position.

Stereoselectivity concerns the control of the three-dimensional arrangement of atoms and is particularly relevant when the synthetic route involves non-aromatic intermediates, such as 1,2,3,4-tetrahydroisoquinolines. rsc.orgrsc.org Many synthetic strategies, including the Pictet-Spengler and various cycloaddition reactions, initially produce these saturated or partially saturated rings, which may contain one or more chiral centers. nih.govthieme-connect.de Achieving high stereoselectivity in these steps is vital, especially in pharmaceutical applications where only one enantiomer may be biologically active. rsc.org Asymmetric catalysis is often employed to produce a single enantiomer of a tetrahydroisoquinoline intermediate with high enantiomeric excess. nih.gov This chiral intermediate is then carried forward and aromatized in a later step to yield the final, achiral isoquinoline product.

Table 3: Selectivity in Isoquinoline Synthesis
Selectivity TypeDefinitionExample in Isoquinoline SynthesisReference
ChemoselectivityPreferential reaction of one functional group over others.Selective reaction at one site while preserving other reactive groups for later steps. nih.govnih.gov
RegioselectivityControl of the position of bond formation.Directed C-H activation/annulation to form specific substituted hydroisoquinolones. mdpi.com
StereoselectivityControl of the 3D arrangement of atoms.Asymmetric 1,3-dipolar cycloaddition to form chiral tetrahydroisoquinoline derivatives. rsc.orgnih.gov

Chemical Reactivity and Derivatization of 1 Methylisoquinoline 5 Carbonitrile

Reactions of the Nitrile Group

The nitrile group (C≡N) at the 5-position is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgnumberanalytics.com These reactions allow for the conversion of the nitrile into other key functional groups such as carboxylic acids, amides, amines, and ketones. chemistrysteps.comopenstax.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (1-methylisoquinoline-5-carboxylic acid) or, under milder conditions, the corresponding amide (1-methylisoquinoline-5-carboxamide). libretexts.orglibretexts.org The reaction proceeds through initial hydration of the carbon-nitrogen triple bond. chemistrysteps.com

Reduction: Catalytic hydrogenation or reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine, yielding (1-methylisoquinolin-5-yl)methanamine. libretexts.orgopenstax.org Using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can lead to the formation of the corresponding aldehyde, 1-methylisoquinoline-5-carbaldehyde. chemistrysteps.com

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.orgopenstax.org Subsequent hydrolysis of the intermediate imine anion produces a ketone. chemistrysteps.comlibretexts.org For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(1-methylisoquinolin-5-yl)ethan-1-one.

Reaction TypeReagent(s)Product
Hydrolysis (complete) H₃O⁺ or OH⁻, heat1-Methylisoquinoline-5-carboxylic acid
Hydrolysis (partial) H₂O₂, base1-Methylisoquinoline-5-carboxamide
Reduction (to amine) 1. LiAlH₄ 2. H₂O(1-Methylisoquinolin-5-yl)methanamine
Reduction (to aldehyde) 1. DIBAL-H 2. H₂O1-Methylisoquinoline-5-carbaldehyde
Addition of Grignard 1. CH₃MgBr 2. H₂O1-(1-Methylisoquinolin-5-yl)ethan-1-one

Transformations of the Methyl Group at Position 1

The methyl group at the C1 position of the isoquinoline (B145761) ring is not merely a passive substituent. Its protons are acidic due to the electron-withdrawing nature of the adjacent ring nitrogen. This allows the methyl group to participate in condensation reactions. For example, 1-methylisoquinoline (B155361) is known to react with aldehydes like benzaldehyde (B42025) in the presence of a catalyst to form a styryl derivative. arsdcollege.ac.in This reactivity is expected to be retained in 1-methylisoquinoline-5-carbonitrile, allowing for the extension of the carbon chain at the C1 position.

Reaction TypeReagent(s)Product Structure
Condensation Benzaldehyde (C₆H₅CHO), catalyst5-Cyano-1-(2-phenylvinyl)isoquinoline
Deprotonation/Alkylation 1. Strong base (e.g., n-BuLi) 2. Alkyl halide (R-X)1-(Alkyl)-1-methylisoquinoline-5-carbonitrile

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

In isoquinoline, electrophilic aromatic substitution (EAS) preferentially occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. uomustansiriyah.edu.iq The most common sites for substitution are C5 and C8. uomustansiriyah.edu.iq In this compound, the C5 position is blocked. The outcome of an EAS reaction will therefore be directed by the combined electronic effects of the C1-methyl group (activating, ortho/para-directing) and the C5-nitrile group (deactivating, meta-directing).

Considering these effects, the most likely position for electrophilic attack is C8. The C8 position is para to the activating methyl group and meta to the deactivating nitrile group, making it the most electronically favored site.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield 8-nitro-1-methylisoquinoline-5-carbonitrile. uomustansiriyah.edu.iqlibretexts.org

Sulfonation: Treatment with fuming sulfuric acid (oleum) would likely produce 1-methyl-5-cyanoisoquinoline-8-sulfonic acid. uomustansiriyah.edu.iq

Reaction TypeReagent(s)Predicted Major Product
Nitration HNO₃, H₂SO₄8-Nitro-1-methylisoquinoline-5-carbonitrile
Halogenation Br₂, FeBr₃8-Bromo-1-methylisoquinoline-5-carbonitrile
Sulfonation SO₃, H₂SO₄1-Methyl-5-cyanoisoquinoline-8-sulfonic acid

Nucleophilic Substitution Reactions on the Isoquinoline Ring System

The isoquinoline ring is electron-deficient, particularly at the C1 position, making it susceptible to nucleophilic attack. arsdcollege.ac.inquora.com In the case of this compound, the C1 position is already substituted. However, nucleophilic aromatic substitution (SₙAr) could occur if a suitable leaving group were present at an activated position on the ring.

A classic example of nucleophilic substitution on the parent isoquinoline ring is the Chichibabin reaction, where treatment with sodium amide (NaNH₂) introduces an amino group at the C1 position. arsdcollege.ac.inuomustansiriyah.edu.iq While this specific reaction is not directly applicable to the C1-substituted title compound, it highlights the inherent reactivity of the isoquinoline core towards nucleophiles. If a derivative such as 4-bromo-1-methylisoquinoline-5-carbonitrile were prepared, it could potentially undergo SₙAr reactions with various nucleophiles at the C4 position.

Formation of Fused Heterocyclic Systems from this compound

The functional groups of this compound can serve as handles for the construction of more complex, fused heterocyclic systems. Nitriles are known to participate in cycloaddition reactions, which can be used to build new rings. numberanalytics.com

For example, the nitrile group could react with a 1,3-binucleophile to form a fused six-membered ring. Reaction with guanidine, for instance, could potentially lead to the formation of a fused pyrimidine (B1678525) ring, yielding a pyrimido[5,4-c]isoquinoline derivative. Additionally, the acidic methyl group could be used as a starting point for cyclization reactions. Condensation with a suitable difunctional reagent could lead to the formation of a new ring fused at the 1,8-positions.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org To utilize these reactions, a halide or triflate group is typically required on the aromatic ring. uwindsor.ca By first introducing a halogen, for example at the C8 position via electrophilic bromination, 8-bromo-1-methylisoquinoline-5-carbonitrile becomes a viable substrate for a variety of coupling reactions. The nitrile group is generally stable under these reaction conditions. uwindsor.ca

Suzuki Coupling: Reaction of the 8-bromo derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would introduce a new aryl or vinyl substituent at the C8 position. libretexts.org

Buchwald-Hartwig Amination: This reaction would couple the 8-bromo derivative with an amine, forming a C-N bond and yielding an 8-amino-substituted isoquinoline. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne would install an alkynyl group at the C8 position.

Reaction NameCoupling PartnerResulting C-C or C-N Bond
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂)C(8)-Aryl
Heck Coupling Alkene (e.g., Styrene)C(8)-Vinyl
Buchwald-Hartwig Amine (R₂NH)C(8)-NR₂
Sonogashira Coupling Terminal Alkyne (RC≡CH)C(8)-C≡CR
Stille Coupling Organostannane (R-SnBu₃)C(8)-R

Mechanistic Studies of Reactions Involving 1 Methylisoquinoline 5 Carbonitrile

Elucidation of Reaction Pathways

The reactivity of 1-methylisoquinoline-5-carbonitrile is governed by the interplay of its three key functional components: the isoquinoline (B145761) ring system, the C1-methyl group, and the C5-nitrile group. Reaction pathways can be broadly categorized based on which part of the molecule undergoes transformation.

Reactions at the Isoquinoline Nucleus: The isoquinoline ring is susceptible to both electrophilic and nucleophilic attack. Due to the electron-withdrawing nature of the nitrogen atom, electrophilic substitution on the unmodified isoquinoline ring typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. arsdcollege.ac.ingcwgandhinagar.com However, in this compound, the presence of the nitrile group at C5 significantly deactivates this position towards further electrophilic attack. Therefore, electrophilic substitution would be expected to favor the C8 position.

Nucleophilic substitution reactions on the isoquinoline ring are also common, particularly at the C1 position, which is activated by the adjacent nitrogen atom. gcwgandhinagar.comquora.com The negative charge of the intermediate is stabilized by the aromatic system, making this a favorable process. quora.com

Reactions Involving the Methyl Group: The methyl group at the C1 position is activated by the adjacent imine-like nitrogen atom, rendering its protons acidic. This allows for deprotonation by a suitable base to form a nucleophilic intermediate. This intermediate can then participate in a variety of reactions, such as condensations with aldehydes and ketones. arsdcollege.ac.in

Transformations of the Nitrile Group: The carbonitrile group is a versatile functional handle that can undergo a range of transformations. A key reaction pathway involves the transition-metal-catalyzed activation of the C-CN bond. researchgate.netnih.gov This can lead to the cyano group acting as a leaving group in cross-coupling reactions or participating in cyanation reactions. snnu.edu.cn

Cycloaddition Reactions: The isoquinoline system, as a heteroaromatic compound, can potentially participate in cycloaddition reactions, such as Diels-Alder type reactions, where it can act as either the diene or dienophile depending on the substituents and reaction partners. youtube.comlibretexts.orgnih.gov The specific electronic nature of this compound will influence its reactivity in such transformations.

Role of Catalysts and Reagents in Isoquinoline Transformations

The transformation of this compound is heavily reliant on the strategic use of catalysts and reagents to control selectivity and efficiency.

Palladium Catalysis: Palladium catalysts are particularly prominent in the synthesis and functionalization of isoquinolines. nih.govnih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at various positions of the isoquinoline ring. youtube.comyoutube.com In the context of this compound, these catalysts could be employed to functionalize the aromatic ring or potentially activate the C-CN bond. The choice of ligands, such as phosphines, is critical in tuning the reactivity and stability of the palladium catalyst. nih.gov

Other Transition Metal Catalysis: Besides palladium, other transition metals like rhodium, ruthenium, nickel, and cobalt are also utilized in the synthesis of isoquinoline derivatives through C-H activation strategies. researchgate.net Nickel catalysts, for instance, have been employed in the synthesis of cyano-substituted isoquinoline-1,3-diones. researchgate.net Transition metals are also central to the activation of C-CN bonds, facilitating reactions that would otherwise be challenging. researchgate.netnih.govnih.gov

Catalytic Hydrogenation: The isoquinoline ring can be reduced via catalytic hydrogenation. nih.govosti.gov The choice of catalyst (e.g., platinum, palladium, nickel) and reaction conditions (e.g., hydrogen pressure, temperature) determines the extent of reduction, allowing for the selective hydrogenation of the pyridine (B92270) ring to yield tetrahydroisoquinolines or complete reduction to decahydroisoquinolines. nih.gov The nitrile group can also be reduced to an amine under specific catalytic hydrogenation conditions.

Catalyst/ReagentReaction TypeRole
Palladium Complexes (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) nih.govnih.govmdpi.com Cross-coupling (Suzuki, Heck, etc.)Catalyzes the formation of C-C and C-X bonds.
Nickel Complexes researchgate.net Cycloaddition/AnnulationCatalyzes the formation of new rings.
Rhodium/Ruthenium Complexes researchgate.net C-H Activation/AnnulationDirects functionalization at specific C-H bonds.
Transition Metals (General) researchgate.netnih.govsnnu.edu.cnnih.gov C-CN Bond ActivationEnables the nitrile group to act as a leaving group or a source of cyanide.
Pt, Pd, Ni on Carbon osti.govnih.gov HydrogenationCatalyzes the reduction of the isoquinoline ring and/or the nitrile group.
Strong Bases (e.g., LDA, n-BuLi) imperial.ac.uk DeprotonationGenerates nucleophilic intermediates from the methyl group.
Electrophiles (e.g., HNO₃/H₂SO₄) arsdcollege.ac.ingcwgandhinagar.com Electrophilic Aromatic SubstitutionIntroduces functional groups onto the benzene ring.
Nucleophiles (e.g., R-Li, NaNH₂) gcwgandhinagar.comquora.com Nucleophilic Aromatic SubstitutionSubstitutes groups on the pyridine ring, typically at C1.

Investigation of Intermediates and Transition States

The detailed understanding of reaction mechanisms necessitates the characterization or theoretical modeling of transient species like intermediates and transition states.

Intermediates in Substitution Reactions: In nucleophilic aromatic substitution at the C1 position of the isoquinoline ring, a key intermediate is the Meisenheimer-like adduct, where the nucleophile has added to the ring, and the negative charge is delocalized over the aromatic system. nih.gov The stability of this anionic intermediate is a crucial factor in determining the reaction's feasibility. quora.com For electrophilic substitution, the corresponding intermediate is a resonance-stabilized carbocation (Wheland intermediate).

Intermediates in Catalytic Cycles: In transition metal-catalyzed reactions, the mechanism proceeds through a series of organometallic intermediates. For example, in a palladium-catalyzed cross-coupling reaction, the catalytic cycle typically involves oxidative addition of the palladium(0) complex to the isoquinoline halide, followed by transmetalation with an organometallic reagent, and finally, reductive elimination to form the product and regenerate the palladium(0) catalyst. youtube.com The characterization of these intermediates, often through spectroscopic methods or by trapping experiments, provides direct evidence for the proposed catalytic cycle.

Transition State Analysis: The geometry and energy of the transition state dictate the rate and selectivity of a reaction. For instance, in cycloaddition reactions, the stereochemical outcome is determined by the geometry of the transition state. youtube.com Computational chemistry plays a vital role in modeling these transition states, providing insights into bond-forming and bond-breaking processes that are often inaccessible through experimental means. For reactions involving this compound, theoretical calculations can predict the most likely reaction pathways by comparing the activation energies of different possible transition states.

Reaction TypeKey Intermediate(s)Key Features of Transition State
Nucleophilic Aromatic Substitution Meisenheimer-like adduct nih.govFormation of a C-Nucleophile bond; charge delocalization.
Electrophilic Aromatic Substitution Wheland intermediateFormation of a C-Electrophile bond; positive charge delocalization.
Palladium-Catalyzed Cross-Coupling Pd(II) oxidative addition complex, transmetalation complex youtube.comConcerted bond formation/cleavage at the metal center.
Deprotonation of Methyl Group Carbanion/enamine-like species imperial.ac.ukProton abstraction by a base.
Cycloaddition Cyclic, concerted transition state youtube.comSynchronous formation of new sigma bonds.

Computational Chemistry Applications in 1 Methylisoquinoline 5 Carbonitrile Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 1-Methylisoquinoline-5-carbonitrile. DFT methods are used to calculate the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.

Studies on related quinoline (B57606) derivatives have demonstrated that DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d) and 6-311+G(d), can effectively predict stability and reactivity. scirp.org For instance, the analysis of frontier molecular orbitals and Fukui functions can reveal which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. scirp.org The introduction of different substituents can alter the electronic properties and, consequently, the reactivity of the quinoline core. scirp.org While specific DFT data for this compound is not detailed in the provided results, the principles from similar structures suggest that the methyl and cyano groups would significantly influence its electronic distribution and reactivity profile.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO EnergyIndicates the electron-donating ability of a molecule.
LUMO EnergyIndicates the electron-accepting ability of a molecule.
HOMO-LUMO GapRelates to the chemical reactivity and kinetic stability of a molecule.
Fukui FunctionsPredict the most reactive sites for nucleophilic, electrophilic, and radical attacks. scirp.org

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govnih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity. nih.gov For isoquinoline (B145761) derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes, such as the main protease (Mpro) of SARS-CoV-2. nih.gov These studies help identify key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

Following molecular docking, MD simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. doi.org MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules. nih.gov These simulations can be used to assess the stability of the predicted binding pose from docking, with metrics like the root-mean-square deviation (RMSD) indicating the stability of the complex. nih.gov For example, a stable RMSD trajectory suggests that the ligand remains robustly bound within the active site of the protein. nih.gov The binding free energy of the complex can also be calculated from MD simulation trajectories using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of binding affinity. mdpi.com

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

Parameter/MethodDescription
Docking Score An estimation of the binding affinity between the ligand and the protein. nih.gov
Binding Pose The predicted orientation and conformation of the ligand within the protein's binding site. nih.gov
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating stability. nih.gov
MM-PBSA/GBSA A method to calculate the binding free energy of a ligand-protein complex from MD simulation snapshots. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery to predict the activity of new, untested compounds and to optimize the structure of lead compounds to enhance their potency. japsonline.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is collected. walisongo.ac.id Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. walisongo.ac.id These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are then used to build a model that correlates the descriptors with the biological activity. nih.gov

For isoquinoline and related heterocyclic compounds, QSAR studies have been successfully applied to predict their activity against various biological targets, including cancer cell lines and enzymes. japsonline.comnih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop models for quinazoline-4(3H)-one analogs as EGFR inhibitors. nih.gov These models provide graphical representations of the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.gov

Table 3: Common Components of a QSAR Study

ComponentDescription
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure and properties (e.g., LogP, polarizability, topological indices). walisongo.ac.idmdpi.com
Training Set A subset of compounds with known activities used to build the QSAR model. nih.gov
Test Set An independent set of compounds used to validate the predictive ability of the developed QSAR model. nih.gov
Statistical Parameters (R², Q²) Metrics used to assess the goodness-of-fit (R²) and predictive power (Q²) of the QSAR model. nih.govrsc.org

Conformational Analysis and Molecular Recognition Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com Understanding the conformational preferences of a molecule like this compound is crucial, as the three-dimensional shape of a molecule often dictates its biological activity and how it interacts with other molecules (molecular recognition). lumenlearning.com

Computational methods are extensively used to perform conformational analysis. By calculating the potential energy of a molecule as a function of its torsional angles, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable conformations. lumenlearning.com For flexible molecules, identifying the global minimum energy conformation and other low-energy conformers is important for understanding their behavior in a biological environment.

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Conformational analysis plays a key role in molecular recognition because a molecule must adopt a specific conformation to bind effectively to its target. lumenlearning.com In the context of this compound, conformational analysis would help in understanding how it might fit into the binding site of a protein. The rigidity of the isoquinoline ring system limits its conformational flexibility, but the orientation of the methyl group can still be a factor in its interactions. QSAR models can implicitly include conformational information through 3D descriptors, and molecular docking explicitly considers the conformational space of the ligand when predicting its binding mode. nih.gov

Table 4: Key Concepts in Conformational Analysis and Molecular Recognition

ConceptDescription
Rotamers/Conformers Different spatial arrangements of a molecule resulting from rotation around single bonds. lumenlearning.com
Potential Energy Surface A plot of the potential energy of a molecule as a function of its geometric parameters, used to identify stable conformations.
Gauche Interaction A type of steric strain that occurs in staggered conformations when two large groups are adjacent to each other. lumenlearning.com
Non-covalent Interactions The forces that govern how molecules interact with each other, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Spectroscopic and Structural Elucidation of 1 Methylisoquinoline 5 Carbonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise position of each atom within the molecular structure can be determined.

For 1-Methylisoquinoline-5-carbonitrile, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the isoquinoline (B145761) core. The methyl protons (at position 1) would likely appear as a singlet in the upfield region, typically around 2.8-3.0 ppm. The aromatic protons would resonate at lower fields (7.5-8.5 ppm), with their exact chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the electron-withdrawing carbonitrile group.

In the ¹³C NMR spectrum, each unique carbon atom in this compound would produce a distinct signal. The methyl carbon would have a characteristic shift in the aliphatic region. The carbon of the nitrile group (C≡N) would appear in the 115-125 ppm range, while the aromatic and heterocyclic carbons would be found between approximately 120 and 160 ppm. chemicalbook.com The quaternary carbons, including C1 (bearing the methyl group), C5 (bearing the nitrile group), and the bridgehead carbons, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for 1-methylisoquinoline (B155361) and known substituent effects.

Atom NMR Type Predicted Chemical Shift (ppm) Notes
CH₃¹H~2.9Singlet
Aromatic-H¹H7.5 - 8.5Doublets, Triplets, or Multiplets
CH₃¹³C~25
C≡N¹³C~118Quaternary Carbon
Aromatic-C¹³C120 - 150
C1¹³C~160Quaternary Carbon, deshielded by Nitrogen

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₁₁H₈N₂), the calculated molecular weight is approximately 168.19 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 168. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for such structures may include the loss of a hydrogen cyanide molecule (HCN) from the ring system or the loss of a methyl radical (•CH₃), leading to fragment ions that can be detected and analyzed.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description
[M]⁺[C₁₁H₈N₂]⁺168Molecular Ion
[M-HCN]⁺[C₁₀H₇N]⁺141Loss of Hydrogen Cyanide
[M-CH₃]⁺[C₁₀H₅N₂]⁺153Loss of Methyl Radical

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal of the substance, a detailed electron density map can be generated, from which the precise coordinates of each atom in the crystal lattice can be calculated. nih.gov

For this compound, a successful single-crystal X-ray analysis would unambiguously confirm its planar isoquinoline ring structure. It would provide precise measurements of all bond lengths and bond angles, such as the C-C and C-N bonds within the heterocyclic ring, the C-C bond to the methyl group, and the C-C and C≡N bonds of the cyano group. mdpi.com This technique is the gold standard for confirming connectivity and conformation in the solid state, leaving no ambiguity in the final structural assignment. researchgate.netresearchgate.net While this compound itself is achiral, this method is crucial for determining the absolute stereochemistry of chiral derivatives.

Biological Activity Research and Medicinal Chemistry Perspectives

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and assessing the resulting changes in potency and selectivity, researchers can identify key molecular features responsible for its effects.

Design and Synthesis of Analogues for SAR Elucidation

The core strategy for elucidating SAR involves the rational design and synthesis of analogues. A powerful modern approach is fragment-based drug discovery (FBDD), where small molecular fragments are screened for binding to a biological target. researchoutreach.org Once "hit" fragments are identified, they can be merged or grown to create more potent molecules.

In the context of the isoquinoline (B145761) scaffold, a fragment-based design could be employed by synthesizing a library of isoquinoline derivatives, each with a single substitution at one of the available positions (e.g., C1, C3, C4, C5, C6, C7, or C8). researchoutreach.org For instance, a study might screen 1-methylisoquinoline (B155361) and isoquinoline-5-carbonitrile as separate fragments. If both show binding to a target, they can be merged into the single structure of 1-Methylisoquinoline-5-carbonitrile. researchoutreach.org Further optimization would involve synthesizing analogues with additional substitutions at other positions to improve activity. For example, after identifying a 5-substituted and a 7-substituted isoquinoline fragment as hits, researchers successfully merged them onto the same isoquinoline ring to generate a highly potent kinase inhibitor with nanomolar activity. researchoutreach.org The synthesis of such analogues often involves multi-step chemical reactions, such as the construction of the isoquinoline skeleton from pyridine (B92270) derivatives, which allows for the introduction of diverse functional groups. nih.gov

Positional and Substituent Effects on Biological Activity

The specific position and chemical nature of substituents on the isoquinoline ring are critical determinants of biological activity. Even minor changes can lead to significant shifts in potency and selectivity. SAR studies on related isoquinoline derivatives consistently demonstrate this principle.

For example, in a study aimed at developing inhibitors for neuroendocrine prostate cancer, researchers synthesized a series of 4-substituted isoquinoline derivatives. mdpi.com Their findings highlighted the critical nature of the substituent at this position.

Table 1: Example of Positional and Substituent Effects in an Isoquinoline Series Data derived from studies on related isoquinoline derivatives for illustrative purposes.

Compound ID Base Scaffold Substitution at Position 4 Relative Activity
1 Isoquinoline Phenyl Baseline
2 Isoquinoline N-methylpyridinium (positively charged) Activity Lost
3 Isoquinoline None Lower than baseline
4 Isoquinoline N-methyl-1,2,3,6-tetrahydropyridinyl (positively charged) Activity Lost

Source: Adapted from research on antiproliferative isoquinoline derivatives. mdpi.com

As shown in the table, introducing a permanent positive charge at position 4 (compounds 2 and 4) resulted in a complete loss of activity, whereas a neutral phenyl group (compound 1) was tolerated. mdpi.com This indicates that the electronic and steric properties at this position are crucial for target interaction. Similarly, research on complex benzo[de]isoquinoline-5-carbonitrile derivatives showed that adding electron-withdrawing groups at other positions on the molecular scaffold could increase biochemical potency by more than tenfold. nih.gov These examples underscore the importance of systematically exploring substitutions around the entire isoquinoline ring to map out a comprehensive SAR profile.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative charges) necessary for a molecule to interact with a specific biological target. Elucidating and optimizing this pharmacophore is a central goal of SAR.

For isoquinoline-based compounds, the nitrogen atom at position 2 is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. nih.gov The fused aromatic ring system provides a rigid scaffold for positioning other functional groups and can participate in pi-stacking interactions with the target protein. nih.gov In this compound, the 1-methyl group would add a specific steric and hydrophobic element, while the 5-carbonitrile group introduces a potent electron-withdrawing feature and a potential hydrogen bond acceptor.

Pharmacophore models are often used in computational screening to identify new scaffolds. In one successful example, a pharmacophore model was used to guide a "scaffold hop" from a known quinoline-based inhibitor to a new series of quinazoline-based inhibitors, which retained the desired biological activity. nih.gov A similar strategy could be applied to this compound to identify novel, structurally diverse compounds that share its key pharmacophoric features but possess improved properties.

Lead Optimization Strategies in Drug Discovery (Chemical Design Focus)

Lead optimization is the iterative process of refining a promising lead compound into a preclinical drug candidate. nih.gov This involves enhancing its potency and selectivity while simultaneously improving its physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability).

Structural Simplification and Complexity Reduction in Scaffold Design

Natural products are a common source of lead compounds, but they are often highly complex, making them difficult to synthesize and prone to poor drug-like properties. nih.gov Structural simplification is a strategy to overcome this by systematically removing non-essential parts of a complex molecule while retaining its core pharmacophore. nih.gov

A classic example is the simplification of the complex morphine scaffold into simpler, yet still potent, synthetic analgesics. This was achieved by identifying and preserving the key pharmacophoric elements: an aromatic ring and a basic tertiary amine in a specific spatial arrangement. nih.gov

This principle could be applied to complex, biologically active isoquinoline alkaloids. A highly decorated natural product could be systematically deconstructed to identify the minimal active scaffold. It is conceivable that such a process could lead to a simplified, synthetically accessible core like this compound, which retains the essential features for activity but has improved drug-like properties. nih.gov

Scaffold Hopping and Isosteric Replacements for Enhanced Properties

Scaffold hopping is a powerful lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of key functional groups. niper.gov.in This can lead to new compounds with novel intellectual property, improved properties, and potentially different side-effect profiles. nih.gov The isoquinoline scaffold is an active participant in such strategies.

For instance, researchers successfully performed a scaffold hop from a known class of inhibitors to discover that 2-aryl-8-hydroxy-isoquinolin-1(2H)-ones were a novel class of EGFR inhibitors. nih.gov This demonstrates that the isoquinoline core can serve as an effective replacement for other heterocyclic systems. Conversely, the isoquinoline scaffold itself can be replaced. In a search for bacterial efflux pump inhibitors, a known quinoline (B57606) scaffold was successfully hopped to a quinazoline (B50416) scaffold, guided by pharmacophore modeling. nih.gov Given the structural similarity between quinoline, quinazoline, and isoquinoline, these scaffolds are often considered interchangeable in hopping strategies.

Table 2: Examples of Scaffold Hopping Involving Isoquinoline-Related Cores

Original Scaffold Hopped Scaffold Therapeutic Target/Application Outcome
Known Kinase Inhibitor Scaffold Isoquinolin-1(2H)-one EGFR Kinase Discovery of a novel class of EGFR inhibitors. nih.gov
Quinoline Quinazoline S. aureus NorA Efflux Pump Identification of potent new inhibitors with low cytotoxicity. nih.gov
Imidazopyridine 1,2,4-Triazolopyridine Kinase Inhibitor Improved metabolic stability by blocking metabolism site. niper.gov.in
Phenyl Pyridyl / Pyrimidyl General Imparts metabolic stability. niper.gov.in

Source: Adapted from various studies on lead optimization and scaffold hopping. nih.govniper.gov.innih.gov

Isosteric replacement, a related concept, involves substituting a functional group with another group of similar size, shape, and electronic properties. For this compound, the nitrile group (-C≡N) could potentially be replaced by other groups like an acetylide, a trifluoromethyl group, or a small heterocycle to fine-tune potency and metabolic stability.

Research Gaps and Future Directions in 1 Methylisoquinoline 5 Carbonitrile Research

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 1-Methylisoquinoline-5-carbonitrile. While classical methods for isoquinoline (B145761) synthesis exist, there is a pressing need to explore more contemporary and sophisticated approaches that offer improved yields, regioselectivity, and functional group tolerance.

One promising avenue lies in the application of palladium-catalyzed cross-coupling reactions . These reactions have revolutionized the synthesis of complex aromatic systems. For instance, a palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully employed to produce various isoquinoline-1-carboxamides. mdpi.comscilit.comresearchgate.net A similar strategy could be adapted for the synthesis of this compound, potentially starting from a halogenated isoquinoline precursor. The use of bidentate phosphine (B1218219) ligands, such as Xantphos, has been shown to be effective for challenging substrates and could be instrumental in optimizing such a synthetic route. scilit.comresearchgate.net

Furthermore, C-H activation/annulation strategies represent another frontier in the synthesis of isoquinoline derivatives. mdpi.com A palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with allenoic acid esters has been reported for the synthesis of hydroisoquinolones. mdpi.com Exploring similar C-H functionalization approaches on a pre-formed 1-methylisoquinoline (B155361) core to introduce the 5-carbonitrile group could provide a more atom-economical and direct synthetic pathway.

The following table outlines potential novel synthetic strategies for this compound:

Synthetic Strategy Potential Precursors Key Reagents/Catalysts Anticipated Advantages
Palladium-Catalyzed Cyanation1-Methyl-5-haloisoquinolinePd(0) or Pd(II) catalyst, Cyanide source (e.g., Zn(CN)₂, KCN)High efficiency, functional group tolerance
C-H Cyanation1-MethylisoquinolineOxidant, Cyanide source, Transition metal catalyst (e.g., Cu, Fe)Direct functionalization, atom economy
Nickel-Catalyzed Denitrogenative AnnulationSubstituted 1,2,3-benzotriazin-4(3H)-ones and alkynesNickel catalyst, LigandConstruction of the isoquinoline core with potential for chirality control

Discovery of Undiscovered Reactivity Patterns

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the isoquinoline nucleus, the methyl group at the 1-position, and the carbonitrile group at the 5-position. While the general reactivity of isoquinolines and nitriles is known, their combined influence within this specific molecular architecture is largely unexplored.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. libretexts.orglibretexts.org Its electrophilic carbon atom is susceptible to nucleophilic attack by reagents such as Grignard reagents to form ketones or can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid or amide, respectively, opening up avenues for further derivatization. libretexts.org

The isoquinoline ring system itself presents distinct reactivity at different positions. Electrophilic substitution reactions are expected to occur on the benzene (B151609) ring, primarily at the 5- and 8-positions. youtube.com However, the presence of the electron-withdrawing nitrile group at position 5 would likely deactivate this position towards further electrophilic attack and direct incoming electrophiles to the 8-position. Conversely, nucleophilic substitution is favored at the 1- and 3-positions of the pyridine (B92270) ring. youtube.com The methyl group at the 1-position could also be a site for reactivity, such as condensation reactions after deprotonation.

Future research should focus on systematically investigating these potential reactions to build a comprehensive reactivity profile for this compound.

Identification of New Biological Targets and Pathways

The isoquinoline scaffold is a privileged structure in medicinal chemistry, being a core component of numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govnih.govrsc.org This strongly suggests that this compound and its derivatives could interact with various biological targets.

Given that substituted isoquinolines have shown potential as inhibitors of tumor necrosis factor alpha (TNFα) , a key mediator of inflammation, it would be pertinent to investigate the anti-inflammatory potential of this compound. nih.gov Furthermore, the structural similarity to compounds that potentiate the activity of antimycobacterial drugs like rifampicin (B610482) and ethambutol (B1671381) suggests that this molecule could be explored as an adjunct therapy for tuberculosis . nih.gov

The nitrile group can also play a crucial role in biological activity, often acting as a "warhead" for covalent inhibitors by reacting with cysteine or serine residues in enzyme active sites. nih.gov This opens up the possibility of designing this compound derivatives as targeted covalent inhibitors for specific enzymes. For instance, certain morpholinopyrimidine-5-carbonitrile derivatives have been identified as dual PI3K/mTOR inhibitors , which are key targets in cancer therapy. nih.gov Investigating a similar inhibitory profile for this compound is a logical next step.

Computational methods, such as in silico target prediction, can be employed to identify potential biological targets for this molecule, guiding experimental validation and accelerating the discovery of its therapeutic potential. biorxiv.org

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into the drug discovery and development pipeline, offering powerful tools for accelerating the design of new molecules and predicting their properties. nih.govmdpi.comnih.govmit.educhemrxiv.org

For this compound, AI and ML can be leveraged in several ways:

De Novo Design: Generative models can be trained on large datasets of known bioactive molecules to design novel derivatives of this compound with optimized properties, such as enhanced biological activity or improved pharmacokinetic profiles. mdpi.com

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of virtual libraries of this compound derivatives, allowing for the prioritization of compounds for synthesis and testing. mdpi.comnih.gov

Synthesis Planning: Retrosynthesis prediction algorithms can assist in designing efficient synthetic routes for novel analogs, a significant bottleneck in the discovery process. mit.edu

By embracing these computational approaches, researchers can navigate the vast chemical space around the this compound scaffold more effectively and efficiently.

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mun.casnu.ac.krskpharmteco.comresearchgate.net Future research on this compound should incorporate these principles from the outset.

This includes:

Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as biomass-derived solvents (e.g., γ-valerolactone (GVL), ethyl levulinate) or performing reactions under solvent-free conditions. mdpi.comscilit.comskpharmteco.com Studies on palladium-catalyzed aminocarbonylation have already demonstrated the feasibility of using such green solvents. mdpi.comscilit.com

Catalysis: Utilizing highly efficient and recyclable catalysts to minimize waste and improve atom economy. This includes the development of heterogeneous catalysts or the use of biocatalysis.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or flow chemistry, which can often lead to shorter reaction times and higher yields. nih.gov

By proactively incorporating green chemistry principles, the future development of this compound and its derivatives can be conducted in a more environmentally responsible and sustainable manner.

Q & A

Q. How can researchers ensure compliance with chemical safety and reporting guidelines for this compound?

  • Methodological Answer : Follow Globally Harmonized System (GHS) protocols for hazard classification. Disclose all safety data (e.g., LD50, ecotoxicity) in alignment with ECHA and FDA GSRS standards. Use structured templates (e.g., CAS Common Chemistry) for consistent metadata reporting .

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